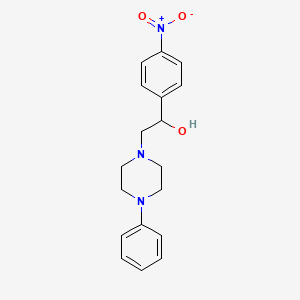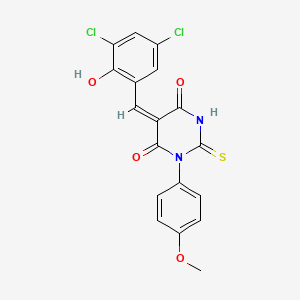
4-(4-methyl-1H-pyrazol-1-yl)-6-(3-pyridinyl)pyrimidine
Vue d'ensemble
Description
4-(4-methyl-1H-pyrazol-1-yl)-6-(3-pyridinyl)pyrimidine, commonly referred to as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPP is a pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
Applications De Recherche Scientifique
MPP has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One study found that MPP exhibited anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages. Another study found that MPP had anti-tumor effects by inducing apoptosis in cancer cells. MPP has also been found to have anti-microbial effects against a range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of MPP is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. MPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. MPP has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MPP has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-microbial effects, MPP has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. MPP has also been found to improve glucose metabolism and to reduce insulin resistance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, one limitation of MPP is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in experiments.
Orientations Futures
There are several future directions for research on MPP. One area of interest is the development of MPP-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the use of MPP in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in the treatment of various diseases.
Propriétés
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-10-6-17-18(8-10)13-5-12(15-9-16-13)11-3-2-4-14-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGLRXVFCKYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[2-(2-methyl-5-nitrobenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3900492.png)
![N'-[(4-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900497.png)
![1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone](/img/structure/B3900503.png)

![1-benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900521.png)
![1-(4-methoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900528.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B3900536.png)
![4-hydroxy-2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-4-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B3900550.png)
![1-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2-pyrrolidinone](/img/structure/B3900553.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900559.png)
![4-(allyloxy)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-ethoxybenzamide](/img/structure/B3900563.png)
![4-hydroxy-2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B3900569.png)

![5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3900578.png)